molecular formula C6H7N7O2S B3747243 1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole CAS No. 5187-06-4

1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole

Cat. No. B3747243
CAS RN: 5187-06-4
M. Wt: 241.23 g/mol
InChI Key: YLJWWMWFYYJRNS-UHFFFAOYSA-N
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Description

The compound “1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole” is a complex organic compound that contains several functional groups, including a 1,2,4-triazole ring, a methyl group, and a nitro group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,2,4-triazole derivatives can generally be synthesized from amino-triazole-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .

properties

IUPAC Name

1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N7O2S/c1-11-3-7-9-6(11)16-5-8-4(13(14)15)10-12(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJWWMWFYYJRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC(=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363655
Record name BAS 08317184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole

CAS RN

5187-06-4
Record name BAS 08317184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole
Reactant of Route 4
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole
Reactant of Route 5
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole

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